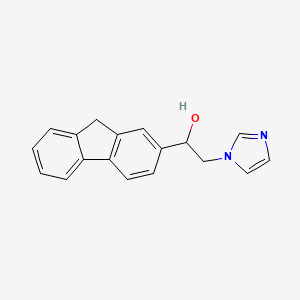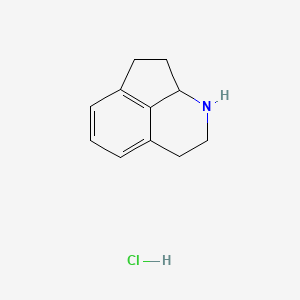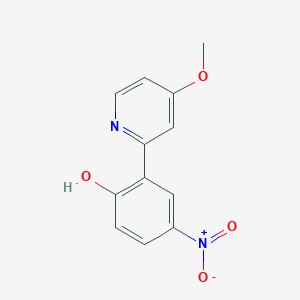
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is an organic compound that features a bromine atom, a methylsulfonylmethyl group, and a trifluoroethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps:
Sulfonylation: The methylsulfonylmethyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the benzene derivative in the presence of a base such as pyridine.
Etherification: The trifluoroethoxy group is introduced through an etherification reaction, where a trifluoroethanol derivative reacts with the benzene ring in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(methylsulfonylmethyl)benzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(Methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-1-(2,2,2-trifluoroethoxy)benzene: Lacks the methylsulfonylmethyl group, altering its chemical behavior and applications.
Uniqueness
2-Bromo-4-((methylsulfonyl)methyl)-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of all three functional groups (bromine, methylsulfonylmethyl, and trifluoroethoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H10BrF3O3S |
|---|---|
Molekulargewicht |
347.15 g/mol |
IUPAC-Name |
2-bromo-4-(methylsulfonylmethyl)-1-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O3S/c1-18(15,16)5-7-2-3-9(8(11)4-7)17-6-10(12,13)14/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
DKVJIFKKUNPMEA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-7-chloro-2-(4-fluorophenyl)-oxazolo[5,4-d]pyrimidine](/img/structure/B8281987.png)








![6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene](/img/structure/B8282044.png)

